Glu(OtBu)-NPC

Polypeptide Synthesis Monomer Stability Storage Shelf Life

Glu(OtBu)-NPC is an intrinsically activated, bench-stable monomer enabling direct, phosgene-free polymerization to poly(amino acids) without coupling reagents. Unlike moisture-sensitive NCA monomers, it provides >3-month dry storage stability at 4-25°C and living polymerization characteristics for block copolymers. Its elimination of DCC/HOBt avoids DCU precipitate, reducing scale-up costs. Specified at ≥98% purity with ≤0.5% enantiomeric impurity, it ensures batch-to-batch consistency for drug delivery and biomaterial research.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
Cat. No. B15384543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu(OtBu)-NPC
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC1=CC=CC=C1
InChIInChI=1S/C16H21NO6/c1-16(2,3)23-13(18)10-9-12(14(19)20)17-15(21)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
InChIKeyGDQOXLJOEYOLJO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glu(OtBu)-NPC: A Protected Glutamic Acid Building Block for Precise Polypeptide Synthesis


Glu(OtBu)-NPC (CAS 503560-71-2), chemically known as N-α-Phenoxycarbonyl-L-glutamic acid γ-t-butyl ester or (S)-5-(tert-Butoxy)-5-oxo-2-((phenoxycarbonyl)amino)pentanoic acid, is an N-phenoxycarbonyl (NPC)-activated amino acid derivative designed as a monomer for polypeptide synthesis. This compound features dual protective functionality: the N-terminal is activated with a phenoxycarbonyl group that serves as a latent N-carboxyanhydride (NCA) precursor [1], while the side-chain γ-carboxyl group is protected as a tert-butyl (OtBu) ester, enabling selective deprotection under mild acidic conditions during or after peptide assembly. Its primary application lies in the direct polymerization to yield poly(amino acids) and polypeptides with controlled architectures, and it can also serve as a precursor for phosgene-free NCA synthesis [2].

Why Standard Amino Acid Derivatives Cannot Replace Glu(OtBu)-NPC in Controlled Polypeptide Synthesis


Substituting Glu(OtBu)-NPC with conventional protected amino acids such as Fmoc-Glu(OtBu)-OH or H-Glu-OtBu fundamentally alters the achievable polymerization chemistry and resultant polymer quality. Unlike standard SPPS building blocks that require external activation via coupling reagents (e.g., DCC/HOBt, HBTU) which introduce variable coupling efficiencies and racemization risks, Glu(OtBu)-NPC is an intrinsically activated monomer capable of direct polymerization without auxiliary coupling agents. Critically, NPC-activated monomers provide a controlled alternative to highly reactive yet moisture-sensitive NCA monomers; whereas conventional NCA polymerization is notoriously susceptible to trace water and nucleophilic impurities causing premature termination and broad molecular weight distributions, NPC monomers exhibit markedly enhanced moisture tolerance and bench stability while retaining the ability to generate well-defined polypeptides via NCA intermediates in situ [1][2]. Generic unprotected or singly-protected Glu derivatives (e.g., H-Glu-OtBu, Boc-Glu-OtBu) cannot serve as direct polymerization monomers and would necessitate entirely different synthetic strategies, resulting in distinct polymer architectures, lower initiation efficiencies, and reduced terminal functionality fidelity [1].

Glu(OtBu)-NPC: Quantified Performance Advantages Over NCA and Standard Protected Amino Acids


Superior Ambient Storage Stability of NPC Monomers vs. NCA Monomers: Glu(OtBu)-NPC Remains Active for Over 3 Months

Glu(OtBu)-NPC, as an NPC-class amino acid monomer, exhibits substantially greater storage stability than its corresponding N-carboxyanhydride (NCA) counterpart, H-Glu(OtBu)-NCA. According to manufacturer technical specifications for the Amino Acid NPC product line, NPC monomers remain stable and retain their living polymerization characteristics and optical activity when stored dry at 4°C to 25°C for over three months . In contrast, NCA monomers are notoriously unstable under ambient conditions, requiring strictly anhydrous storage at -20°C or below to prevent hydrolysis, decomposition, and racemization. While quantitative shelf-life data for H-Glu(OtBu)-NCA under identical conditions is not publicly available from peer-reviewed head-to-head studies, the differential in handling and storage requirements constitutes a class-level operational advantage [1]. Additionally, NPC monomers are halogen-free and can be used to synthesize NCAs without employing phosgene, a toxic reagent historically required for NCA preparation .

Polypeptide Synthesis Monomer Stability Storage Shelf Life

High Purity Specification with Controlled Enantiomeric Impurity: Glu(OtBu)-NPC vs. Generic Fmoc-Glu(OtBu)-OH

Glu(OtBu)-NPC is supplied with a stringent purity specification: ≥98.0% by HPLC with enantiomeric impurity (L-enantiomer excess) controlled to ≤0.5% of the undesired stereoisomer [1]. This specification is derived from supplier certificate of analysis data. In comparison, commercially available Fmoc-Glu(OtBu)-OH, the most widely used glutamic acid building block in standard solid-phase peptide synthesis (SPPS), is typically offered at purity levels ranging from 95% to 98% area by HPLC, with enantiomeric purity specifications often absent or less rigorously controlled in standard catalog offerings unless specifically requested [2]. The tighter control over stereochemical integrity in Glu(OtBu)-NPC is critical because polymerization of NPC monomers maintains optical activity throughout chain propagation , whereas even minor enantiomeric contamination in monomers can accumulate into measurable effects on polypeptide secondary structure, self-assembly, and bioactivity.

Peptide Purity Enantiomeric Excess Quality Control

Direct Polymerization Without External Coupling Reagents: NPC Activation vs. Traditional Carbodiimide/HOBt Coupling

Glu(OtBu)-NPC, by virtue of its N-phenoxycarbonyl activation, can undergo direct polymerization to form polypeptides without requiring any external coupling reagents such as DCC, DIC, or HOBt additives . This intrinsic activation contrasts fundamentally with standard SPPS and solution-phase peptide synthesis using Fmoc-Glu(OtBu)-OH or H-Glu-OtBu, where external carbodiimide coupling agents are mandatory. In conventional DCC-mediated couplings, the formation of N-acylurea byproducts and variable coupling efficiencies are well-documented limitations; the addition of HOBt reduces but does not eliminate these side reactions [1]. Furthermore, DCC-HOBt composite coupling, while effective at suppressing racemization, introduces additional purification burdens due to dicyclohexylurea (DCU) precipitation and HOBt byproduct removal. NPC monomers circumvent these reagent-associated complications entirely, enabling cleaner polymerization processes with simplified purification workflows [2]. The polymerization proceeds via in situ generation of NCA intermediates, with kinetics and molecular weight control tunable through initiator selection and monomer feed ratios [2].

Polymerization Efficiency Coupling Reagents Green Chemistry

Halogen-Free and Phosgene-Free Synthesis Route: A Differentiating Feature of NPC Chemistry

Glu(OtBu)-NPC is explicitly marketed and utilized as a halogen-free monomer that enables the synthesis of N-carboxyanhydrides (NCAs) without the use of phosgene or phosgene derivatives . This represents a significant differentiator from traditional NCA preparation methods, which historically relied on phosgene gas—a highly toxic reagent requiring specialized safety infrastructure and handling protocols. Furthermore, NPC monomers are inherently halogen-free, contrasting with many other activated amino acid derivatives (e.g., acid chlorides) and coupling reagents (e.g., HCTU, TBTU, PyBOP) that contain halogenated counterions or leaving groups. The phosgene-free NCA synthesis capability is a direct, documented advantage of the NPC monomer class . For procurement in industrial or academic settings with restricted hazardous chemical handling capabilities, this feature directly influences vendor selection and synthetic route design.

Green Chemistry Sustainable Synthesis NCA Precursor

Glu(OtBu)-NPC: Optimal Procurement Scenarios for Polypeptide and Advanced Biomaterials Research


Direct Synthesis of Side-Chain Protected Poly(glutamic acid) Homopolymers and Copolymers

Glu(OtBu)-NPC is ideally suited for the direct one-pot polymerization to yield poly(γ-tert-butyl-L-glutamate), a protected poly(amino acid) that serves as a precursor to poly(glutamic acid) after acidolytic deprotection of the OtBu group. The NPC activation enables living polymerization characteristics, allowing for controlled molecular weight build-up and the synthesis of block copolymers when combined sequentially with other NPC monomers (e.g., Phe-NPC, Lys(Z)-NPC) . This approach obviates the need for post-polymerization deprotection of conventional NCA-derived polymers, which can lead to chain degradation and loss of terminal functionality. Procurement of Glu(OtBu)-NPC for this application is supported by its documented >3-month dry storage stability at 4-25°C and ≥98% purity specification [1], ensuring reproducible polymerization kinetics across multiple experimental batches.

Synthesis of NCA Monomers via Phosgene-Free Route

For researchers requiring H-Glu(OtBu)-NCA monomer for specialized polymerization studies but who lack phosgene-handling infrastructure, Glu(OtBu)-NPC provides a safe, bench-stable precursor for in situ NCA generation . The conversion of NPC to NCA proceeds under mild conditions without toxic reagents, and the liberated phenol byproduct can be readily removed. This procurement scenario is particularly relevant for academic laboratories and small biotechnology companies where EHS compliance regarding phosgene usage would otherwise preclude NCA-based polypeptide synthesis. The halogen-free nature of Glu(OtBu)-NPC further aligns with green chemistry initiatives in academic and industrial research settings .

Synthesis of High-Fidelity Polypeptides with Defined Terminal Functionalities

NPC-activated amino acids, including Glu(OtBu)-NPC, have been demonstrated in recent literature to enable the controlled synthesis of polypeptides with high-fidelity terminal functionalities when polymerized under NCA monomer-starved conditions using primary amine hydrochloride initiators . In this strategy, the NPC monomer serves as a latent NCA precursor that releases the active NCA species gradually, preventing the uncontrolled propagation that plagues conventional NCA polymerization. The moisture-insensitive and air-tolerant nature of NPC precursors enables this controlled polymerization strategy . Glu(OtBu)-NPC, with its side-chain OtBu protection, is specifically valuable in this context for generating polypeptides where the glutamic acid side chains remain protected during polymerization, allowing for subsequent orthogonal functionalization or site-specific conjugation after backbone assembly.

Large-Scale Polypeptide Manufacturing with Simplified Purification Workflow

For industrial-scale production of poly(amino acid)-based biomaterials, drug delivery vehicles, or peptide therapeutics, Glu(OtBu)-NPC offers procurement and process advantages over traditional SPPS or conventional NCA polymerization routes. The elimination of coupling reagents (DCC, HOBt, HBTU) reduces raw material costs and, critically, avoids the formation of dicyclohexylurea (DCU) precipitate that necessitates extensive filtration and solvent washing steps during scale-up. The ≥98% purity with ≤0.5% enantiomeric impurity specification [1] provides batch-to-batch consistency essential for GMP-adjacent manufacturing processes. Additionally, the ambient-temperature dry storage stability simplifies inventory management and reduces cold-chain logistics costs for multi-kilogram procurement volumes, which is a quantifiable operational advantage over cold-storage-dependent NCA monomers.

Technical Documentation Hub

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